molecular formula C20H29FN2 B3851020 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B3851020
M. Wt: 316.5 g/mol
InChI Key: JZRHZRWXIFPUSP-WOJGMQOQSA-N
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Description

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a dimethylocta-dienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with various biomolecules. The dimethylocta-dienyl chain may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine is unique due to the combination of its piperazine ring, fluorophenyl group, and dimethylocta-dienyl chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-11H,6,8,12-16H2,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRHZRWXIFPUSP-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCN1CCN(CC1)C2=CC=CC=C2F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CN1CCN(CC1)C2=CC=CC=C2F)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine
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1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine
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1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine
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1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine
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1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine
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1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine

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